molecular formula C17H18FN3O B247735 1-(3-Fluorobenzyl)-4-isonicotinoylpiperazine

1-(3-Fluorobenzyl)-4-isonicotinoylpiperazine

Cat. No. B247735
M. Wt: 299.34 g/mol
InChI Key: RIGVTOLMQZYVAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluorobenzyl)-4-isonicotinoylpiperazine, also known as 3F-4INP, is a chemical compound that has gained attention in the field of pharmacology and medicinal chemistry due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of 1-(3-Fluorobenzyl)-4-isonicotinoylpiperazine is not fully understood, but it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the expression of pro-inflammatory cytokines and reduce oxidative stress, which may contribute to its anti-inflammatory and anti-tumor activities.
Biochemical and Physiological Effects
Studies have demonstrated that 1-(3-Fluorobenzyl)-4-isonicotinoylpiperazine has a wide range of biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, improve cognitive function, and protect against oxidative stress. Additionally, 1-(3-Fluorobenzyl)-4-isonicotinoylpiperazine has been shown to have a favorable safety profile, with no significant adverse effects reported in animal studies.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(3-Fluorobenzyl)-4-isonicotinoylpiperazine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively high cost, which may limit its use in large-scale studies.

Future Directions

There are several future directions for research on 1-(3-Fluorobenzyl)-4-isonicotinoylpiperazine. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects. Furthermore, research on the synthesis of analogs of 1-(3-Fluorobenzyl)-4-isonicotinoylpiperazine may lead to the development of more potent and selective therapeutic agents.

Synthesis Methods

The synthesis of 1-(3-Fluorobenzyl)-4-isonicotinoylpiperazine involves the reaction of 3-fluorobenzylamine with isonicotinoyl chloride in the presence of triethylamine. The resulting product is then treated with piperazine to yield 1-(3-Fluorobenzyl)-4-isonicotinoylpiperazine. This method has been reported to have a high yield and purity, making it suitable for large-scale production.

Scientific Research Applications

Research on 1-(3-Fluorobenzyl)-4-isonicotinoylpiperazine has primarily focused on its potential as a therapeutic agent for various diseases. Studies have shown that 1-(3-Fluorobenzyl)-4-isonicotinoylpiperazine exhibits anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been found to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

1-(3-Fluorobenzyl)-4-isonicotinoylpiperazine

Molecular Formula

C17H18FN3O

Molecular Weight

299.34 g/mol

IUPAC Name

[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone

InChI

InChI=1S/C17H18FN3O/c18-16-3-1-2-14(12-16)13-20-8-10-21(11-9-20)17(22)15-4-6-19-7-5-15/h1-7,12H,8-11,13H2

InChI Key

RIGVTOLMQZYVAC-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C3=CC=NC=C3

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.